4-oxo-3H-cinnoline-3-carboxylic acid
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Overview
Description
4-oxo-3H-cinnoline-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a cinnoline ring fused with a carboxylic acid group. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3H-cinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3H-cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted cinnoline derivatives.
Scientific Research Applications
4-oxo-3H-cinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-oxo-3H-cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4H-quinolizine-3-carboxylic acid
- 4-oxo-4H-quinazoline-3-carboxylic acid
- 4-oxo-4H-pyrimidine-3-carboxylic acid
Uniqueness
4-oxo-3H-cinnoline-3-carboxylic acid is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-oxo-3H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4,7H,(H,13,14) |
InChI Key |
GBIUCCNVPYLHJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(N=N2)C(=O)O |
Origin of Product |
United States |
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